Product packaging for 3-(2-Nitropropyl)-1H-indole(Cat. No.:CAS No. 4771-72-6)

3-(2-Nitropropyl)-1H-indole

Cat. No.: B3352429
CAS No.: 4771-72-6
M. Wt: 204.22 g/mol
InChI Key: YSERFBZUWGDPNX-UHFFFAOYSA-N
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Description

Historical Development of Indole (B1671886) Functionalization Research

The study of indole chemistry began in the 19th century with the work of Adolf von Baeyer, who first synthesized the parent indole molecule from oxindole (B195798) in 1866. wikipedia.org The late 19th and early 20th centuries saw the development of seminal synthetic methods that remain cornerstones of organic chemistry, including the Fischer Indole Synthesis (1883), the Bischler-Mohlau synthesis (1892), and later, the Leimgruber-Batcho synthesis (1976). irjmets.comresearchgate.net These classical methods provided access to a wide range of substituted indoles.

Early research established that the indole nucleus readily undergoes electrophilic substitution, with a strong preference for the C3 position due to its high electron density. wikipedia.orgnih.gov This inherent reactivity has been the basis for much of its functionalization chemistry. In recent decades, research has evolved significantly with the advent of transition-metal-catalyzed reactions. rsc.org These modern methods have enabled the direct C–H functionalization of indoles not only at the traditionally reactive C2 and C3 positions but also at the less reactive C4–C7 positions on the benzene (B151609) portion of the ring, offering unprecedented control and efficiency in creating complex indole derivatives. rsc.org

Strategic Importance of Nitroalkane Moieties in Organic Synthesis

Nitroalkanes are highly versatile and strategic building blocks in organic synthesis. researchgate.netarkat-usa.org Their importance stems from two key chemical properties: the reactivity of the α-carbon and the transformability of the nitro group itself.

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). arkat-usa.orgmdpi.com This allows for easy deprotonation with a base to form a stabilized carbanion, known as a nitronate anion. arkat-usa.orgmdpi.com These nitronates are excellent carbon nucleophiles, capable of participating in a variety of essential carbon-carbon bond-forming reactions, such as:

Michael Additions: Conjugate addition to α,β-unsaturated carbonyls and other electron-deficient alkenes. arkat-usa.orgsci-hub.se

Nitro-Aldol (Henry) Reactions: Addition to aldehydes and ketones. arkat-usa.orgsci-hub.se

Alkylations and Acylations. sci-hub.se

Furthermore, the nitro group itself is a synthetic chameleon, readily converted into other crucial functional groups. The most common transformations include the reduction of the nitro group to a primary amine and its conversion to a carbonyl group via the Nef reaction. arkat-usa.org This versatility makes nitroalkanes valuable precursors for synthesizing a wide range of target molecules, including amino compounds, ketones, and various heterocyclic derivatives. arkat-usa.org

Overview of Key Research Challenges and Opportunities in 3-(2-Nitropropyl)-1H-Indole Chemistry

The chemistry of this compound and its close analogs presents both specific challenges and significant opportunities, primarily centered on its role as a synthetic intermediate.

A key opportunity lies in its application as a precursor for pharmacologically active compounds. For instance, the closely related derivative 3-(2-methyl-2-nitropropyl)-1H-indole is a pivotal intermediate in the synthesis of Bucindolol, a β-adrenergic receptor antagonist used for treating hypertension. arabjchem.orgnih.gov The synthesis of this intermediate is achieved by reacting gramine (B1672134) with 2-nitropropane (B154153). arabjchem.orgnih.gov

Regiochemical Considerations in Indole C3-Substitution with Nitropropyl Chains

The functionalization of the indole ring is governed by its electronic structure. The indole system is an electron-rich heterocycle, but the electron density is not uniform. The C3 position is the most nucleophilic and thus the most kinetically favored site for electrophilic attack. nih.govnih.gov This inherent reactivity dictates the regiochemical outcome of many reactions.

The synthesis of this compound is typically achieved through the reaction of indole with an electrophilic nitroalkene, such as 1-nitropropene (B103210) or a related derivative. This transformation is a classic example of a Friedel-Crafts-type alkylation or, more specifically, a Michael addition reaction. tandfonline.comtandfonline.com In these reactions, the indole acts as the nucleophile, and the C3-position attacks the β-carbon of the nitroalkene, leading to the exclusive or predominant formation of the C3-substituted product. nih.govresearchgate.net Numerous catalytic systems have been developed to facilitate this reaction with high efficiency and selectivity for the C3 position. tandfonline.comrsc.org

While C3 substitution is dominant for unsubstituted N-H indoles, regioselectivity can become more complex under certain circumstances. nih.gov For example, blocking the C3 position can direct substitution to the C2 position. In some cases, initial C3-functionalization can be followed by a migration to the C2 position. mdpi.com Furthermore, for indoles that are already substituted on the benzene ring (e.g., at the C4 position), competition between the C3 and C5 positions can occur in intramolecular cyclization reactions. beilstein-journals.org However, for the direct intermolecular alkylation of indole with a nitropropyl source, the formation of This compound is the strongly preferred regiochemical outcome.

Research Findings on the Synthesis of 3-Substituted Indoles via Michael Addition

The Michael addition of indoles to nitroolefins is a primary method for synthesizing 3-(nitroalkyl)indoles. Various catalysts have been developed to promote this reaction efficiently.

CatalystSolventConditionsYield RangeReference
Feist's Acid (10 mol%)Ethanol (B145695)50 °C, 48h46-97% nih.govresearchgate.net
Zn(OAc)₂·2H₂O (10 mol%)Cyclohexane80 °C, 14hup to 97% tandfonline.comtandfonline.com
Ammonium (B1175870) Niobium Oxalate (ANO)Water-EthanolMildGood yields rsc.org
Zn(II)-bisoxazoline complexesVariesVariesExcellent yields acs.org

This table presents a selection of catalytic systems and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B3352429 3-(2-Nitropropyl)-1H-indole CAS No. 4771-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitropropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(13(14)15)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSERFBZUWGDPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508132
Record name 3-(2-Nitropropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-72-6
Record name 3-(2-Nitropropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Nitropropyl 1h Indole and Its Analogues

Direct C-Alkylation Approaches

Direct C-alkylation, specifically at the electron-rich C3 position of the indole (B1671886) nucleus, represents the most straightforward strategy for synthesizing 3-substituted indoles. This approach involves the reaction of an indole with an electrophilic alkylating agent. In the context of synthesizing 3-(2-nitropropyl)-1H-indole and its analogues, nitroalkenes serve as potent electrophiles (Michael acceptors), readily reacting with the nucleophilic indole ring. nih.govnih.gov

The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful and widely employed carbon-carbon bond-forming reaction. metu.edu.tr This conjugate addition reaction provides direct access to 3-nitroalkylated indoles, which are versatile intermediates in synthetic organic chemistry. nih.gov The reaction's efficiency and selectivity can be influenced by various catalysts, including traditional acids, Lewis acids, and more sophisticated chiral catalytic systems.

Brønsted acids and other hydrogen-bond donor catalysts can effectively promote the Michael addition of indoles to nitroalkenes. These catalysts function by activating the nitroalkene electrophile through protonation or hydrogen bonding, thereby increasing its reactivity towards the indole nucleophile.

Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid) has been introduced as an effective hydrogen bond donor catalyst for this transformation. nih.gov It activates the nitroolefin, facilitating the nucleophilic attack by indole. Similarly, tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has been used as a catalyst in aqueous media, leading to good yields of the 3-alkylated indole products regioselectively. ias.ac.in

Table 1: Examples of Acid-Catalyzed Friedel-Crafts Alkylation of Indoles with Nitroalkenes

Catalyst Solvent Temperature (°C) Time (h) Product Yield (%)
Feist's Acid (10 mol%) Ethanol (B145695) 50 48-72 up to 97% nih.gov

Lewis acids are commonly used to catalyze the Friedel-Crafts alkylation of indoles with nitroalkenes. researchgate.net They coordinate to the oxygen atoms of the nitro group, which significantly enhances the electrophilicity of the β-carbon of the nitroalkene, thus accelerating the nucleophilic addition of indole. A variety of metal salts have been shown to be effective catalysts for this reaction.

For instance, salts such as Cu(OTf)₂, Ni(OTf)₂, and Zn(OTf)₂ smoothly catalyze the reaction between indole and trans-β-nitrostyrene, providing the corresponding product in good yields. acs.org While other zinc salts like Zn(ClO₄)₂, Zn(BF₄)₂, and Zn(PF₆)₂ also catalyze the reaction with high yields, they often result in lower enantioselectivities in asymmetric versions of the reaction. acs.org The choice of the Lewis acid is crucial as it can significantly impact the reaction rate and selectivity.

Table 2: Screening of Lewis Acids for the Alkylation of Indole with trans-β-Nitrostyrene

Lewis Acid (10 mol%) Ligand Solvent Yield (%)
Fe(ClO₄)₂·xH₂O (S)-Ph-bisoxazoline CH₂Cl₂ No reaction acs.org
Cu(OTf)₂ (S)-Ph-bisoxazoline CH₂Cl₂ 85% acs.org
Ni(OTf)₂ (S)-Ph-bisoxazoline CH₂Cl₂ 82% acs.org
Zn(OTf)₂ (S)-Ph-bisoxazoline CH₂Cl₂ 91% acs.org
Mg(OTf)₂ (S)-Ph-bisoxazoline CH₂Cl₂ Trace acs.org

The development of catalytic asymmetric Friedel-Crafts reactions is of paramount importance for accessing optically active indole derivatives, which are prevalent in many pharmaceuticals and biologically active compounds. nih.govacs.org This has been achieved using both chiral Brønsted acids and chiral Lewis acid complexes. nih.gov The enantioselective F–C alkylation of indoles with nitroalkenes is a fundamental transformation for creating functionalized indoles with high atom economy. nih.gov

Friedel-Crafts Alkylation of Indoles with Nitroalkenes

Asymmetric Catalytic Friedel-Crafts Alkylation
Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the enantioselective Friedel-Crafts alkylation of indoles. nih.govrsc.org These catalysts activate the nitroalkene through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the indole from a specific face, thus inducing enantioselectivity. nih.gov

For example, Itoh and coworkers reported a chiral phosphoric acid-catalyzed reaction that generated Friedel-Crafts adducts with excellent enantioselectivities. nih.gov The use of molecular sieves was found to be beneficial for the efficiency of this transformation. nih.gov Other organocatalysts, such as chiral bifunctional squaramides, have also been successfully employed, affording high enantioselectivity (up to >99% ee) under mild conditions with low catalyst loading. metu.edu.tr

Table 3: Selected Chiral Brønsted Acid Catalyzed Alkylation of Indoles with Nitroalkenes

Catalyst Nitroalkene Indole Yield (%) ee (%)
Chiral Phosphoric Acid trans-β-Nitrostyrene Indole Good Excellent nih.gov
Fiaud's Acid 2-Butene-1,4-dione Indole Appreciable up to 91% nih.govacs.org
Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis, and it has been extensively applied to the Friedel-Crafts alkylation of indoles with nitroalkenes. acs.org In this approach, a chiral ligand coordinates to a metal center (the Lewis acid), and this complex then interacts with the nitroalkene. The chiral environment created by the ligand dictates the stereochemical outcome of the reaction.

A wide array of metal-ligand combinations has been explored. For instance, Zn(II)-bisoxazoline complexes have been shown to catalyze the reaction with excellent yields and high enantioselectivities (up to 90% ee). acs.orgacs.org The proposed mechanism involves the coordination of the nitroalkene to the chiral Lewis acid in a 1,3-binding fashion, which activates the substrate and induces asymmetry. acs.org Similarly, Ni(II) complexes with chiral spiroBox ligands have provided excellent yields (up to 99%) and enantiomeric excesses (up to 97%). nih.gov Copper(I) and Ytterbium(III) complexes with various chiral ligands, such as aziridine-phosphines and pybox ligands, have also proven to be highly effective. mdpi.comnih.gov

Table 4: Examples of Chiral Lewis Acid Catalyzed Alkylation of Indole with trans-β-Nitrostyrene

Metal Salt Chiral Ligand Solvent Yield (%) ee (%)
Zn(OTf)₂ (S)-Ph-bisoxazoline Toluene (B28343) 93% 84% acs.orgacs.org
Ni(OTf)₂ SpiroBox (L1) CH₂Cl₂ 98% 64% nih.gov
(CuOTf)₂·C₆H₆ Aziridine-phosphine (6) Chloroform ~80% ~80% mdpi.com
Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the synthesis of 3-substituted indoles, offering a metal-free alternative to traditional methods. These systems often rely on the activation of the nitroalkene electrophile or the indole nucleophile through the formation of non-covalent interactions with the catalyst. A variety of chiral organocatalysts, such as thioureas and squaramides, have been developed to achieve high enantioselectivity in the conjugate addition of indoles to nitroalkenes.

For instance, chiral bifunctional organocatalysts bearing a hydrogen-bond donor motif (like a thiourea (B124793) or squaramide) and a Brønsted base moiety can activate both the nitroalkene and the indole, facilitating the asymmetric Michael addition. While specific data for the synthesis of this compound using organocatalytic systems is not extensively detailed in the provided search results, the general applicability of these catalysts to the reaction of indoles with various nitroalkenes is well-established. The reaction of indole with nitrostyrene (B7858105) derivatives, for example, has been shown to proceed with high yields and enantioselectivities using such catalysts.

One study demonstrated the use of Feist's acid as a hydrogen bond donor catalyst for the Michael addition of indole to various trans-β-nitroolefins, affording the corresponding adducts in good to excellent yields nih.gov. This highlights the potential of hydrogen-bonding catalysis in this transformation.

Table 1: Organocatalytic Michael Addition of Indole to trans-β-Nitrostyrene Catalyzed by Feist's Acid nih.gov

EntryNitroolefinProductYield (%)
1trans-β-Nitrostyrene3-(2-Nitro-1-phenylethyl)-1H-indole97
24-Methyl-trans-β-nitrostyrene3-(1-(4-Methylphenyl)-2-nitroethyl)-1H-indole98
34-Methoxy-trans-β-nitrostyrene3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1H-indole95
44-Chloro-trans-β-nitrostyrene3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indole92

Reaction conditions: Indole (0.425 mmol), nitroolefin (0.425 mmol), Feist's acid (10 mol%) in dry ethanol at 50°C.

Michael Addition Strategies with Nitroalkenes

The Michael addition of indoles to nitroalkenes is the most direct and widely employed method for the synthesis of 3-(2-nitroalkyl)-1H-indoles. This reaction can be performed under classical conditions or by employing chiral catalysts to achieve enantioselective transformations.

Classical Michael additions of indoles to nitroalkenes are typically carried out in the presence of a Brønsted or Lewis acid catalyst, or even under catalyst-free conditions at elevated temperatures researchgate.net. A variety of catalysts, including iodine, cyanuric chloride, and tetrabutylammonium hydrogen sulfate in aqueous media, have been reported to efficiently promote this reaction, leading to the regioselective formation of the 3-substituted indole product ias.ac.inresearchgate.net. The use of environmentally benign solvents like water is also a significant advancement in these classical approaches ias.ac.in. For example, the reaction of indole with electron-deficient olefins catalyzed by tetrabutylammonium hydrogen sulfate in water proceeds in good to excellent yields ias.ac.in.

The development of catalytic asymmetric Michael additions of indoles to nitroalkenes has been a major focus, enabling the synthesis of enantioenriched 3-(2-nitroalkyl)-1H-indoles, which are valuable precursors for chiral tryptamines. A wide range of chiral catalysts have been explored, including those based on chiral amines, phosphoric acids, and metal complexes.

Chiral primary and secondary amine catalysts, often derived from cinchona alkaloids or amino acids, have been successfully used to catalyze the enantioselective conjugate addition of ketones and aldehydes to nitroalkenes, and these principles can be extended to indole nucleophiles mdpi.com. Chiral squaramide organocatalysts have also been shown to be highly efficient for the enantioselective conjugate addition of pyrazolones to nitroalkenes, achieving excellent yields and high enantioselectivities (up to 97% ee) nih.gov.

Metal-based chiral Lewis acids, such as Zn(II)-bisoxazoline complexes, have been developed for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording the products in excellent yields and with high enantioselectivities (up to 90% ee) acs.org. This methodology is applicable to a range of aromatic, heteroaromatic, and even aliphatic nitroalkenes acs.org.

Table 2: Asymmetric Michael Addition of Indole to Nitroalkenes Catalyzed by a Zn(II)-Bisoxazoline Complex acs.org

EntryNitroalkeneProductYield (%)ee (%)
1trans-β-Nitrostyrene3-(2-Nitro-1-phenylethyl)-1H-indole9374
21-((E)-2-Nitrovinyl)naphthalene3-(1-(Naphthalen-1-yl)-2-nitroethyl)-1H-indole9585
3(E)-2-(2-Nitrovinyl)furan3-(1-(Furan-2-yl)-2-nitroethyl)-1H-indole9688
4(E)-1-Nitropent-1-ene3-(2-Nitro-1-propyl)-1H-indole5770

Reaction conditions: Indole, nitroalkene, Zn(OTf)2/(S)-Ph-bisoxazoline catalyst in toluene at 0 °C.

Transition Metal-Catalyzed C-H Alkylation Reactions

Transition metal-catalyzed C-H activation and functionalization have emerged as powerful strategies for the synthesis of complex molecules from simple precursors. Rhodium and palladium catalysts have been extensively studied for the direct alkylation of indoles.

Rhodium(III) catalysis has been successfully employed for the C-H alkylation of indoles. However, these methods often lead to C2-alkylation, particularly when a directing group is installed on the indole nitrogen. For instance, Rh(III)-catalyzed addition of the indole C2-H bond to nitroalkenes has been reported to provide 2-(2-nitroalkyl)indoles with excellent chemo- and regioselectivity nih.govmedsci.cn. While this regioselectivity is different from the desired 3-substitution, it represents a valuable method for accessing alternative indole isomers.

The direct C-H alkylation of indoles at the C3 position with nitroolefins using rhodium catalysis to specifically form this compound is less commonly reported, as the C2-functionalization is often favored under these catalytic systems, especially with directing group assistance. Recent studies have also explored the regioselective C4-alkylation of indoles with nitroalkenes using Rh(III) catalysis nih.gov.

Palladium-catalyzed reactions have been instrumental in the functionalization of indoles beilstein-journals.org. Palladium(II) catalysts can facilitate the C-H alkylation of indoles with various coupling partners, including alkenes. The regioselectivity of these reactions can often be controlled by the choice of ligands, directing groups, and reaction conditions.

While the direct palladium-catalyzed C3-H alkylation of indole with 1-nitropropene (B103210) to yield this compound is not explicitly detailed in the provided search results, palladium catalysis has been used for the synthesis of 3-substituted indoles through various strategies. For example, palladium-catalyzed reductive cyclization of β-nitrostyrenes can lead to the formation of indoles mdpi.com. Furthermore, palladium-catalyzed asymmetric allylic alkylation of 3-substituted indoles has been achieved to afford indolenines with a quaternary carbon stereocenter nih.gov. A unique palladium-catalyzed alkene difunctionalization reaction has also been developed to construct complex indole derivatives nih.gov.

The direct C-H functionalization of indoles with nitroalkenes using palladium catalysis remains an area of active research, with the potential to provide a direct and efficient route to 3-(2-nitroalkyl)indoles.

Indirect Synthetic Pathways

Indirect synthetic routes to this compound often involve the construction of the nitroalkyl side chain onto a pre-existing indole nucleus or the formation of the indole ring from a precursor already containing the required side chain. These methods provide flexibility in accessing a variety of substituted analogues.

A common and direct method for introducing a nitroalkyl group at the C3 position of indole is through Friedel-Crafts type alkylation with nitroalkenes. While the specific synthesis of this compound involves the reaction with 1-nitropropene, the reaction of indoles with β-nitrostyrene and its derivatives to form 3-(2-nitroethyl)-1H-indoles is well-documented and serves as a foundational model for this transformation.

The general procedure involves refluxing a mixture of the indole and a β-nitrostyrene in the presence of a catalytic amount of acid, such as acetic acid, in a solvent like ethanol. The reaction proceeds via a conjugate addition of the electron-rich indole C3 position to the electron-deficient nitroalkene. This reaction can be complicated by the formation of thermodynamically stable nitroalkane byproducts, which may be inert under the initial reaction conditions nih.gov.

An alternative approach involves the reaction of gramine (B1672134) with a nitroalkane. For instance, 3-(2-methyl-2-nitropropyl)-1H-indole has been synthesized by heating a mixture of gramine, 2-nitropropane (B154153), and sodium hydroxide (B78521) pellets. This method provides the target compound in good yield after an acidic workup and recrystallization nih.gov.

Below is a table summarizing the synthesis of various 3-(2-nitroalkyl)-1H-indole analogues.

Indole ReactantNitroalkane/Nitroalkene ReactantProductYield (%)
2-Phenyl-1H-indole(E)-(2-nitrovinyl)benzene3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole96%
2-Phenyl-1H-indole1-Methyl-4-((E)-2-nitrovinyl)benzene3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole85%
Gramine2-Nitropropane3-(2-Methyl-2-nitropropyl)-1H-indole78%
2-(p-Tolyl)-1H-indole(E)-(2-nitrovinyl)benzene3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole74%

This table is generated based on data from scientific research articles nih.govnih.gov.

A more complex but versatile route to 3-substituted indoles involves the transformation of cyclohexanone (B45756) derivatives. This pathway builds the indole ring from a cyclic precursor that already contains the carbon skeleton for the desired side chain. One such reported method is a one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Palladium on carbon (Pd/C).

The process begins with the treatment of the cyclohexanone derivative with hydrogen (H2) as a hydrogen donor in the presence of the Pd/C catalyst. Subsequently, exchanging the hydrogen atmosphere with ethylene (B1197577) (CH2=CH2) as a hydrogen acceptor facilitates the cyclization and aromatization to afford the 3-substituted indole in high yield. The formation of an intermediate nitrone is considered crucial for the reaction to proceed smoothly. This method highlights an advanced strategy where the indole core is constructed as a final step.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. MCRs are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity.

In the context of indole synthesis, MCRs provide a powerful tool for creating diverse derivatives. For example, a two-step sequence involving an initial Ugi four-component reaction followed by an acid-induced cyclization can produce multi-substituted indole-2-carboxamide derivatives from simple starting materials like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides rug.nl. Although a specific MCR for this compound is not prominently described, the principles of MCRs suggest that a convergent reaction between an indole, a nitro-containing aldehyde or ketone, and a third component could be a viable and efficient pathway to the target molecule and its analogues. Such strategies are at the forefront of modern organic synthesis for building libraries of complex heterocyclic compounds.

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. The synthesis of indole derivatives, including this compound, can be made more sustainable by adhering to these principles.

Key green chemistry considerations applicable to indole synthesis include:

Atom Economy : Multi-component reactions are inherently atom-economical as they incorporate the majority of atoms from the reactants into the final product, minimizing waste rug.nl.

Use of Benign Solvents : Employing environmentally friendly solvents like ethanol, or minimizing solvent use altogether, is a key green approach rug.nl. Some Friedel-Crafts alkylations of indoles with nitroalkenes can be performed under solvent-free conditions.

Energy Efficiency : Designing reactions that proceed under mild conditions, such as at room temperature, reduces energy consumption. Microwave-assisted synthesis can also be a green alternative, as it often dramatically reduces reaction times, thereby saving energy.

Catalysis : The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste.

An innovative indole synthesis using an MCR approach has been shown to align with several green chemistry principles, including waste prevention, high atom economy, and energy efficiency, by running the initial step at room temperature in ethanol without a metal catalyst rug.nl.

Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound results in the formation of a new chiral center at the carbon atom of the propyl chain attached to the indole ring (the C1 position of the propyl group). Controlling the stereochemistry at this center is crucial, especially for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.

The primary method for controlling the stereochemistry during the formation of the C3-side chain is the catalytic asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction has been extensively studied using both chiral metal complexes and organocatalysts. nih.gov These catalysts create a chiral environment around the reactants, guiding the indole to attack one face of the nitroalkene preferentially, thus leading to the formation of one enantiomer in excess.

Chiral Lewis Acid Catalysis: Complexes of metal Lewis acids with chiral ligands are effective catalysts. For instance, Zn(II)-bisoxazoline complexes have been shown to catalyze the alkylation of indoles with various nitroalkenes, producing the desired products in excellent yields and with high enantioselectivities (up to 90% enantiomeric excess, ee). acs.org Similarly, a novel chiral Yb(OTf)₃–pybox complex has been successfully used for the asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes, achieving high yields (up to 98%) and enantioselectivities (up to 91% ee) nih.gov.

Organocatalysis: Metal-free organocatalysis offers a greener alternative to metal-based catalysts. Chiral bifunctional organocatalysts, such as those based on squaramide or thiourea scaffolds bearing a cinchona alkaloid, have proven highly effective. These catalysts typically activate the nitroalkene through hydrogen bonding while a basic site on the catalyst interacts with the indole N-H, orienting the nucleophilic attack. For example, a sterically hindered tert-butyl squaramide/quinine (B1679958) catalyst has been used at a low loading of 2 mol% to achieve high enantioselectivity (up to >99% ee) under ambient conditions metu.edu.tr.

The table below summarizes the performance of various catalytic systems in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.

Catalyst SystemLigand/Catalyst TypeSolventYield (%)Enantiomeric Excess (ee %)
Zn(OTf)₂(S)-Ph-bisoxazolineToluene98%90%
Yb(OTf)₃Cl-indeno pyboxDichloromethaneup to 98%up to 91%
(CuOTf)₂·C₆H₆Chiral aziridine-phosphineDichloromethaneup to 88%up to 92%
Organocatalysttert-Butyl squaramide/quinineDichloromethaneup to 80%>99%

This table is compiled from data found in scientific literature acs.orgnih.govmetu.edu.trmdpi.com.

These stereoselective methods provide powerful tools for accessing enantiomerically enriched this compound derivatives, which are key intermediates for the synthesis of complex chiral molecules.

Diastereoselective and Enantioselective Methodologies for this compound and its Analogues

The stereoselective synthesis of this compound and its analogues, which involves the creation of a new stereocenter, is a significant area of research in organic chemistry. The primary approach to achieving this is through the asymmetric Michael addition (or Friedel-Crafts alkylation) of the indole nucleus to a nitroalkene, such as 1-nitropropene. This reaction can be controlled to favor the formation of a specific stereoisomer by using chiral catalysts. These catalysts create a chiral environment around the reacting molecules, directing the indole to attack one face of the nitroalkene preferentially. This section will detail the various diastereoselective and enantioselective methodologies developed for this purpose, with a focus on the catalysts and reaction conditions that provide high levels of stereocontrol.

The development of such methodologies is driven by the importance of enantiomerically pure compounds in various fields, particularly in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. The resulting chiral nitroalkanes are valuable intermediates that can be further transformed into a variety of other functional groups, making them versatile building blocks in organic synthesis.

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysis is a powerful tool for enantioselective carbon-carbon bond-forming reactions. In the context of synthesizing this compound analogues, chiral Lewis acids coordinate to the nitroalkene, activating it towards nucleophilic attack by the indole and simultaneously shielding one of its prochiral faces.

One notable example involves the use of zinc(II)-bisoxazoline complexes as catalysts. While specific data for the reaction with 1-nitropropene is not extensively detailed in readily available literature, the effectiveness of this catalytic system has been demonstrated with other aliphatic nitroalkenes. For instance, the reaction of indole with 1-nitropentene, catalyzed by a Zn(OTf)₂-(S)-Ph-bisoxazoline complex, has been shown to produce the corresponding 3-alkylated indole in moderate yield and enantioselectivity. Although the enantiomeric excess (ee) achieved with aliphatic nitroalkenes is generally lower than with their aromatic counterparts, this method still represents a viable pathway to chiral 3-(nitroalkyl)indoles acs.org.

Table 1: Enantioselective Michael Addition of Indole to 1-Nitropentene Catalyzed by a Zn(II)-Bisoxazoline Complex acs.org

EntryLewis AcidLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Zn(OTf)₂(S)-Ph-bisoxazolineToluene0725770

Reaction conditions: Indole (1 equiv.), 1-nitropentene (2 equiv.), Lewis acid (0.1 equiv.), ligand (0.12 equiv.).

Another significant advancement in this area is the use of chiral copper(I) complexes with aziridine-phosphine ligands. These catalysts have demonstrated high efficiency in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene, achieving both high yields and enantioselectivities mdpi.comnih.gov. While specific data for aliphatic nitroalkenes like 1-nitropropene is not provided in the cited study, the success with aromatic nitroalkenes suggests the potential of this catalytic system for the synthesis of chiral this compound as well. The proposed mechanism involves the formation of a chiral complex where the nitroalkene is activated, and the indole attacks from a sterically less hindered direction, leading to the observed enantioselectivity nih.gov.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. Chiral small organic molecules are used to catalyze reactions, often with high levels of stereocontrol. For the synthesis of this compound and its analogues, several types of organocatalysts have been explored.

Chiral Phosphoric Acids (CPAs)

Chiral phosphoric acids have proven to be highly effective Brønsted acid catalysts for a variety of enantioselective reactions, including the Friedel-Crafts alkylation of indoles with nitroalkenes. These catalysts function by activating the nitroalkene through hydrogen bonding, thereby facilitating the nucleophilic attack of the indole. The chiral backbone of the phosphoric acid creates a well-defined chiral environment that directs the stereochemical outcome of the reaction.

DFT (Density Functional Theory) studies have elucidated the mechanism of this catalysis, suggesting that a cyclic transition state is formed. In this transition state, the phosphoric acid acts as a bifunctional catalyst, with the acidic proton activating the nitroalkene and the basic phosphoryl oxygen interacting with the N-H of the indole mdpi.com. This dual activation model explains the high efficiency and enantioselectivity observed in these reactions. While much of the reported data focuses on aromatic nitroalkenes, the underlying principles are applicable to aliphatic substrates.

Bifunctional Thiourea and Squaramide Catalysts

Bifunctional organocatalysts, such as those based on thiourea and squaramide scaffolds, have also been successfully employed in the asymmetric Michael addition of indoles to nitroalkenes. These catalysts possess both a hydrogen-bond donor (the thiourea or squaramide moiety) and a Brønsted basic site (often a tertiary amine). This dual functionality allows for the simultaneous activation of both the nucleophile (indole) and the electrophile (nitroalkene).

For example, squaramide-based catalysts derived from quinine have been shown to catalyze the Friedel-Crafts alkylation of indoles with nitroolefins, affording the 3-substituted indole derivatives with high enantioselectivities (up to >99% ee) and in moderate to good yields metu.edu.tr. The reaction proceeds under mild conditions, often at ambient temperature and with low catalyst loadings.

Table 2: Squaramide-Catalyzed Enantioselective Michael Addition of Indole to trans-β-Nitrostyrene metu.edu.tr

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1tert-butyl squaramide/quinineDCMrt2480>99

Reaction conditions: Indole (1 equiv.), trans-β-nitrostyrene (1 equiv.), catalyst (2 mol%).

While this data is for an aromatic nitroalkene, the high level of stereocontrol achieved highlights the potential of this catalyst class for the synthesis of chiral this compound. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the squaramide and the amine moiety, allowing for optimization for different substrates.

Advanced Analytical Characterization in Indole Nitropropyl Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Modern analytical chemistry offers powerful tools for the detailed molecular-level investigation of novel compounds. For 3-(2-Nitropropyl)-1H-indole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) is employed to build a comprehensive structural profile.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

While direct experimental data for this compound is not widely published, its expected NMR spectral characteristics can be accurately predicted based on the well-understood chemical shifts of the indole (B1671886) nucleus and the effects of the 3-substituted nitropropyl side chain. cdnsciencepub.comjournals.co.zanih.govmdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The indole N-H proton typically appears as a broad singlet far downfield (>8.0 ppm). The protons on the benzene (B151609) portion of the indole ring (H-4 to H-7) would resonate in the aromatic region (approx. 7.0-7.8 ppm), showing characteristic coupling patterns. The C2-H proton of the indole ring is a diagnostic singlet, typically around 7.2 ppm. For the side chain, the methylene (B1212753) protons (H-1') adjacent to the indole ring would be diastereotopic and appear as a complex multiplet. The methine proton (H-2'), deshielded by the adjacent nitro group, would appear further downfield, and the terminal methyl protons (H-3') would present as a doublet due to coupling with H-2'.

The proton-decoupled ¹³C NMR spectrum would display 11 unique signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.orgoregonstate.educompoundchem.com The carbons of the nitro-bearing C-2' and the indole C-3 would show characteristic shifts due to their substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-H~8.1 (br s)-
C-2~7.2 (d)~123
C-3-~114
C-3a-~127
C-4~7.6 (d)~119
C-5~7.2 (t)~122
C-6~7.1 (t)~120
C-7~7.5 (d)~111
C-7a-~136
C-1'~3.4 (m)~29
C-2'~4.8 (m)~85
C-3'~1.6 (d)~18

2D NMR Experiments: To confirm these assignments and establish connectivity, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, key correlations would be observed between H-1', H-2', and H-3' in the side chain, and sequentially between H-4, H-5, H-6, and H-7 on the indole's benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the table above.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOE would be expected between the indole C-2 proton and the adjacent methylene protons (H-1') of the side chain, confirming their spatial proximity.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of a molecule. For this compound, the molecular formula is C₁₁H₁₂N₂O₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Table: HRMS Data for this compound

Ion FormulaIon TypeCalculated Exact Mass
C₁₁H₁₂N₂O₂[M]204.0899
C₁₁H₁₃N₂O₂⁺[M+H]⁺205.0972
C₁₁H₁₂N₂NaO₂⁺[M+Na]⁺227.0791

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. This fragmentation pattern is reproducible and serves as a molecular fingerprint, providing valuable structural information. chemguide.co.ukwikipedia.orglibretexts.org For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways would likely include:

Loss of the Nitro Group: A common fragmentation for nitroalkanes is the loss of the NO₂ radical (a loss of 46 Da) or the neutral loss of nitrous acid, HNO₂ (a loss of 47 Da). nih.govnih.gov

Benzylic Cleavage: The bond between the indole ring and the side chain (C3-C1') is a benzylic position. Cleavage at this bond is favorable, leading to the formation of a highly stable indolylmethyl radical or cation (m/z 130). This is often a prominent peak in the spectra of 3-alkylindoles.

Side-Chain Fragmentation: Cleavage can also occur within the propyl chain itself.

Interactive Table: Predicted Major Mass Fragments for this compound

m/zProposed Fragment IonNeutral Loss
204[C₁₁H₁₂N₂O₂]⁺˙Molecular Ion (M⁺˙)
158[C₁₁H₁₂N]⁺NO₂
157[C₁₁H₁₁N]⁺HNO₂
130[C₉H₈N]⁺CH₃CHNO₂

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies. mt.com

For this compound, the key functional groups each have distinct vibrational signatures:

Indole N-H: The stretching vibration of the N-H bond in the indole ring typically appears as a single, relatively sharp peak around 3400 cm⁻¹. mdpi.comresearchgate.net

Nitro Group (NO₂): This group is strongly IR-active and provides two unmistakable, intense peaks: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1390-1330 cm⁻¹. spectroscopyonline.comorgchemboulder.com The high intensity of these bands is due to the large change in dipole moment during the vibration.

Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl side chain appear just below 3000 cm⁻¹. libretexts.org

Aromatic C=C: Stretching vibrations of the carbon-carbon double bonds within the indole ring appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and other polar group stretches are often weaker in Raman spectra, the symmetric vibrations of the aromatic ring and the symmetric stretch of the nitro group can be quite strong. This complementarity makes using both techniques valuable for a full structural confirmation.

Table: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Indole N-H Stretch3450 - 3350Medium, SharpWeak
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch3000 - 2850Medium-StrongMedium
NO₂ Asymmetric Stretch1560 - 1540StrongMedium
Aromatic C=C Stretch1600 - 1450MediumStrong
NO₂ Symmetric Stretch1375 - 1355StrongStrong

Mass Spectrometry (MS)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the study of indole derivatives, this method provides unparalleled insight into the molecule's solid-state conformation, electronic distribution, and the intricate network of intermolecular forces that dictate the crystal packing. Although a crystal structure for this compound is not publicly available, a detailed X-ray diffraction analysis has been conducted on the closely related compound, 3-(2-Methyl-2-nitropropyl)-1H-indole, providing a robust model for its structural attributes. nih.gov The crystallographic data for this analog reveals a monoclinic crystal system and provides a precise determination of its molecular geometry. nih.gov

The precise measurement of bond lengths and angles is fundamental to understanding the molecule's electronic structure and steric interactions. In the crystal structure of 3-(2-Methyl-2-nitropropyl)-1H-indole, the indole ring is observed to be essentially planar. nih.gov The bond distances and angles within this core structure are consistent with those expected for an aromatic heterocyclic system, showing characteristic lengths for C-C and C-N bonds within the fused ring system. The geometry of the nitropropyl side chain, including the C-N and N-O bond lengths of the nitro group, provides critical information on the electronic effects of this substituent on the indole scaffold. The bond lengths and angles are in excellent agreement with those reported for similar structures. nih.gov

Table 1: Selected Bond Lengths for 3-(2-Methyl-2-nitropropyl)-1H-indole

Atom 1 Atom 2 Bond Length (Å)
C3 C10 1.515 (5)
C10 C11 1.535 (5)
C11 N2 1.523 (4)
N2 O1 1.215 (4)
N2 O2 1.220 (4)
N1 C2 1.373 (4)
N1 C7a 1.385 (4)
C2 C3 1.365 (5)
C3 C3a 1.442 (4)
C3a C4 1.402 (5)
C3a C7a 1.398 (4)
C4 C5 1.378 (6)
C5 C6 1.396 (6)
C6 C7 1.381 (5)

Table 2: Selected Bond Angles for 3-(2-Methyl-2-nitropropyl)-1H-indole

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C2 C3 C10 129.4 (3)
C3a C3 C10 123.8 (3)
C3 C10 C11 114.2 (3)
C10 C11 N2 109.8 (3)
O1 N2 O2 123.5 (3)
O1 N2 C11 118.4 (3)
O2 N2 C11 118.1 (3)
C2 N1 C7a 108.8 (3)
N1 C2 C3 110.1 (3)
C2 C3 C3a 107.2 (3)
C3 C3a C7a 107.2 (3)
C4 C3a C7a 119.5 (3)

Note: The data presented is for the analogous compound 3-(2-Methyl-2-nitropropyl)-1H-indole and is used as a predictive model for this compound.

Table 3: Selected Torsional Angles for 3-(2-Methyl-2-nitropropyl)-1H-indole

Atom 1 Atom 2 Atom 3 Atom 4 Torsional Angle (°)
C2 C3 C10 C11 -102.7 (4)
C3a C3 C10 C11 75.9 (4)
C3 C10 C11 N2 178.6 (3)
C10 C11 N2 O1 -16.3 (4)

Note: The data presented is for the analogous compound 3-(2-Methyl-2-nitropropyl)-1H-indole and is used as a predictive model for this compound.

The solid-state architecture of a molecular crystal is governed by a variety of intermolecular interactions. In the case of 3-(2-Methyl-2-nitropropyl)-1H-indole, hydrogen bonding plays a critical role in the formation of the crystal lattice. nih.gov The indole N-H group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as hydrogen bond acceptors. The crystallographic analysis reveals that pairs of molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov This specific hydrogen bonding motif is a dominant feature in the crystal packing, organizing the molecules into a stable, repeating array. The geometry of this hydrogen bond, including the donor-acceptor distance and the angle of the interaction, is a key parameter in understanding the strength and directionality of this intermolecular force.

Table 4: Hydrogen Bond Geometry for 3-(2-Methyl-2-nitropropyl)-1H-indole

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

Note: The data presented is for the analogous compound 3-(2-Methyl-2-nitropropyl)-1H-indole and is used as a predictive model for this compound. D = donor atom, H = hydrogen atom, A = acceptor atom. nih.gov

Derivatives, Analogues, and Structural Modifications of 3 2 Nitropropyl 1h Indole

Synthesis of Substituted 3-(2-Nitropropyl)-1H-indole Derivatives

Substitutions on the Indole (B1671886) Core (e.g., at N1, C2, C4-C7)

The indole ring of this compound is amenable to substitution at multiple positions, allowing for the creation of a diverse library of derivatives.

N1-Substitution: The nitrogen at the N1 position can be alkylated to introduce various substituents. For instance, in the synthesis of related indoline (B122111) compounds, the N1 position is substituted with a propyl benzoate (B1203000) group. An example is the compound 3-(7-Cyano-5-(2-nitropropyl)-indolin-1-yl)-propyl benzoate, which features a complex substituent at the N1 position of the reduced indole (indoline) core google.compharmaffiliates.com. While many studies focus on N-substitution of the general indole scaffold, specific examples starting directly from this compound are less common in readily available literature. However, general methods, such as reaction with alkyl halides in the presence of a base, are applicable.

C4-C7 Substitutions: The benzene (B151609) portion of the indole core can be functionalized. Palladium-catalyzed methods have been developed for the regioselective synthesis of C4-substituted indoles, such as C4-ethylaminoindoles nih.gov. These methods could potentially be adapted for this compound. A notable example of a polysubstituted derivative is 3-(7-Cyano-5-(2-nitropropyl)-indolin-1-yl)-propyl benzoate, which carries a cyano group at the C7 position and the 2-nitropropyl group at the C5 position of the indoline ring google.com. The synthesis of various 5-nitroindole (B16589) derivatives has also been explored, demonstrating the feasibility of introducing substituents at the C5 position nih.gov.

The table below summarizes examples of substitutions on the core structure.

Position(s)Substituent(s)Example Compound Name
N1, C5, C7Propyl benzoate, 2-Nitropropyl, Cyano3-(7-Cyano-5-(2-nitropropyl)-indolin-1-yl)-propyl benzoate

Modifications of the Nitropropyl Side Chain (e.g., branching, elongation)

The 2-nitropropyl side chain at the C3 position is a key feature that can also be structurally modified.

Branching: The introduction of additional alkyl groups on the side chain has been demonstrated. A key example is the synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole. This compound, which serves as an intermediate in the synthesis of Bucindolol, is prepared by reacting gramine (B1672134) with 2-nitropropane (B154153) in the presence of sodium hydroxide (B78521) nih.gov. This reaction effectively replaces the dimethylaminomethyl group of gramine with a branched 2-methyl-2-nitropropyl group at the C3 position.

A summary of the synthesis of a branched side chain derivative is provided in the table below.

Starting MaterialReagentsConditionsProduct
Gramine2-Nitropropane, Sodium Hydroxide (NaOH)Reflux, 18 hours3-(2-Methyl-2-nitropropyl)-1H-indole

Elongation: While specific examples of elongating the nitropropyl chain of this exact molecule are not prevalent, general synthetic routes for creating longer nitroalkyl chains on indoles exist. These methods often involve the Michael addition of indoles to longer-chain nitroalkenes.

Development of Chemically Related Indole Scaffolds

Beyond direct substitution, research has focused on creating related indole structures, including fused systems and positional isomers.

Indole-Fused Heterocyclic Systems

The indole nucleus can be fused with other heterocyclic rings to create complex polycyclic systems with unique chemical properties. Although specific examples starting from this compound are not detailed in the literature, general methodologies highlight the potential for such transformations.

Indole-Fused Thiazoles and Thiazepinones: Methods have been developed for the synthesis of thiazolo[3,2-a]indoles and indole-fused benzothiazepinones researchgate.netrsc.org. These reactions often start from functionalized indoles like indoline-2-thiones or amide-tethered C3-sulfenylindoles researchgate.netrsc.org.

Indole-Fused Diazepines: A multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride can be used to assemble indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines nih.gov. Such strategies could potentially be applied to a functionalized this compound derivative to build more complex, fused structures.

Nitroalkyl Indole Isomers

Isomers of this compound, where the nitroalkyl group is positioned differently or has a different structure, are of significant interest.

3-Nitroindole: This is a constitutional isomer where the nitro group is directly attached to the C3 position of the indole ring. Modern synthetic methods allow for the regioselective synthesis of 3-nitroindole under non-acidic and non-metallic conditions, using reagents like ammonium (B1175870) tetramethylnitrate and an anhydride (B1165640) nih.gov.

3-(2-Nitroethyl)-1H-indole: This is a close structural analogue with a shorter nitroalkyl chain. These compounds can be synthesized via the reaction of an indole with a β-nitrostyrene in the presence of acetic acid and ethanol (B145695) nih.govmdpi.com. Research has shown that these 3-(2-nitroethyl)-1H-indoles, which can form as inert byproducts in some reactions, can be chemically transformed into valuable 2-(1H-indol-2-yl)acetonitriles nih.govmdpi.com.

The table below outlines the synthesis of this key analogue.

Starting MaterialReagentsConditionsProductYield
2-Phenyl-1H-indole(E)-(2-Nitrovinyl)benzeneAcetic acid, EthanolReflux3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole
2-Phenyl-1H-indoleβ-Nitrostyrene, Sulfamic acidMethanolReflux3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole

Applications of 3 2 Nitropropyl 1h Indole in Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates

3-(2-Nitropropyl)-1H-indole and related structures are pivotal intermediates in multi-step synthetic sequences targeting complex organic molecules. The nitro group at the propyl side chain is a versatile functional group that can be readily transformed into other functionalities, most notably an amine, providing access to a wide array of tryptamine (B22526) derivatives tci-thaijo.orgwikipedia.org. This strategic placement of a latent amino group on an indole (B1671886) core makes it a cornerstone for building molecules with significant biological activity.

For instance, specific derivatives serve as direct precursors in the industrial synthesis of pharmaceuticals. 3-(2-Methyl-2-nitropropyl)-1H-indole is a key intermediate in the preparation of Bucindolol, a β-adrenergic receptor antagonist used for treating hypertension nih.gov. Similarly, the more complex derivative, 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carbonitrile, is instrumental in the synthesis of Silodosin, an α1a-adrenoceptor antagonist for treating benign prostatic hypertrophy hsppharma.comcymitquimica.com.

Organic building blocks are functionalized molecules that serve as the foundational components for assembling larger, more complex molecular architectures . This compound is an exemplary precursor for creating advanced indole-based building blocks, primarily through the reduction of its nitro group to form an amine. This transformation converts the molecule into a tryptamine analogue, a fundamental structural motif in a vast number of alkaloids and neuromodulators, including serotonin (B10506) and melatonin (B1676174) wikipedia.org.

The reduction of the nitropropyl group provides a direct route to 3-(2-aminopropyl)-1H-indole (α-methyltryptamine) and its derivatives. These resulting tryptamines are not merely end products but are themselves advanced building blocks for further chemical elaboration. For example, the amine 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine is synthesized via the reduction of its nitro precursor and is subsequently used to create a library of potential multi-target antiproliferative agents by coupling it with various indole-2-carboxylic acids nih.govmdpi.com. The indole moiety is a well-established pharmacophore in anticancer drug design, and its incorporation into novel structures is a key strategy in medicinal chemistry nih.govnih.gov.

Table 1: Examples of Advanced Building Blocks Derived from Nitro-Indole Precursors

Precursor CompoundTransformationResulting Building BlockSignificance
3-(2-Nitroethyl)-1H-indoleReduction (e.g., with LiAlH₄)TryptamineCore structure of numerous alkaloids and neurotransmitters wikipedia.orgmdma.ch.
3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indoleReduction (e.g., with LiAlH₄)2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamineIntermediate for synthesizing complex indole-2-carboxamides with potential antiproliferative activity nih.govmdpi.com.
This compoundReduction3-(2-Aminopropyl)-1H-indole (α-Methyltryptamine)A tryptamine derivative used as a scaffold for various bioactive compounds.

The synthetic versatility of this compound is demonstrated by the multiple reaction pathways it can undergo. The choice of reagents and reaction conditions allows chemists to selectively transform the molecule into different products, highlighting its utility as a flexible intermediate.

The most common pathway involves the reduction of the nitro group. This can be achieved using various reducing agents. Powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective for this transformation nih.govmdma.ch. However, milder and more selective conditions have also been developed. For instance, the combination of sodium borohydride (B1222165) (NaBH₄) and a nickel catalyst like Ni(OAc)₂∙4H₂O can efficiently reduce 3-(2-nitroethyl)indoles to tryptamines, offering an alternative that avoids the harsh conditions and moisture sensitivity of LiAlH₄ tci-thaijo.org. This method is particularly useful for substrates bearing sensitive functional groups, such as halogens, which might be removed by stronger reducing agents tci-thaijo.org.

Beyond simple reduction, the nitroalkyl-indole structure can participate in more complex transformations. Research has shown that 3-(2-nitroethyl)-1H-indoles, which are often formed as byproducts in certain reactions, can be efficiently converted into valuable 2-(1H-indol-2-yl)acetonitriles through a sequence involving activation with phosphoryl chloride, spirocyclization, and rearrangement nih.gov. This demonstrates that the molecule is not limited to a single reaction type but can be channeled into different synthetic routes to yield structurally distinct products.

Table 2: Selected Synthetic Pathways Involving Nitro-Indole Intermediates

Starting MaterialReagents and ConditionsProductPathway Type
3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indoleLithium aluminum hydride (LAH) in diethyl ether (Et₂O)2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamineNitro Group Reduction nih.gov
3-(2-Nitroethyl)indolesNaBH₄, Ni(OAc)₂∙4H₂O in acetonitrile/waterTryptamine derivativesCatalytic Nitro Group Reduction tci-thaijo.org
3-(2-Nitroethyl)-1H-indoles1. POCl₃, Base 2. Rearrangement2-(1H-Indol-2-yl)acetonitrilesActivation and Rearrangement nih.gov
2-Phenyl indole and β-nitrostyreneSulfamic acid in methanol, reflux3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indoleAcid-Catalyzed Michael Addition nih.govmdpi.com

Catalytic Applications in Organic Transformations

While this compound itself is not typically employed as a catalyst, it plays a significant role as a substrate in numerous catalytic reactions. The synthesis and subsequent transformations of this intermediate often rely on catalysis to achieve efficiency and selectivity.

The formation of the 3-nitroalkyl indole core can be achieved through acid-catalyzed reactions. For example, the synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole proceeds via a Michael-type addition of 2-phenylindole (B188600) to β-nitrostyrene, a reaction catalyzed by sulfamic acid nih.govmdpi.com.

Furthermore, the most critical transformation of this intermediate—the reduction of the nitro group to an amine—is frequently performed under catalytic conditions. The use of Ni(OAc)₂ as a catalyst in conjunction with NaBH₄ provides a mild and effective method for this reduction, showcasing the compound's role as a key substrate in catalytic hydrogenation pathways tci-thaijo.org. The indole scaffold itself can be modified through various palladium- or nickel-catalyzed cross-coupling reactions, although these are more general to indole chemistry rather than specific to the 3-(2-nitropropyl) derivative researchgate.netmdpi.com.

Potential in Advanced Materials Development (e.g., polymers, specialized reagents)

The indole ring is a component in some functional materials, such as colorants and organic electronics nih.govresearchgate.net. However, the direct application of this compound in the development of polymers or advanced materials is not extensively documented. Its primary and well-established value lies in its function as a specialized reagent for the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry.

As a precursor to tryptamines and other intricate heterocyclic systems, this compound is a specialized reagent that enables the construction of molecular architectures that would be difficult to access otherwise nih.gov. Its utility in building libraries of potential drug candidates, such as the indole-2-carboxamides with antiproliferative properties, underscores its importance in drug discovery and development pipelines nih.govmdpi.com. In this context, it is a crucial tool for creating new chemical entities with tailored biological functions, which can be considered a form of advanced molecular material.

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-(2-Nitropropyl)-1H-indole be experimentally confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, the title compound crystallizes in a planar indole ring system with an r.m.s. deviation of 0.0136 Å. Hydrogen-bonded dimers via N–H⋯O interactions can be identified, with R factor = 0.057 and wR factor = 0.179, ensuring high precision . Complementary techniques like 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ 7.0–8.0 ppm for aromatic protons) and elemental analysis (C, H, N) further validate purity and composition .

Q. What synthetic methodologies are effective for preparing this compound?

  • Methodological Answer : Two primary routes are documented:

  • Electrophilic substitution : Functionalization of indole precursors via nitroalkylation using nitropropane derivatives under acidic conditions .
  • Transition metal-catalyzed coupling : Palladium- or rhodium-mediated reactions, such as coupling 2-aryl-1H-indoles with nitropropyl halides, achieving yields >70% with regioselectivity at the indole C3 position .
    • Key Considerations : Optimize reaction time (e.g., 12–24 hrs) and temperature (60–80°C) to minimize byproducts like nitro-reduced analogs .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of nitropropyl-substituted indoles from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 160–162°C) suitable for crystallographic studies .

Advanced Research Questions

Q. How do structural modifications at the nitropropyl group influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Nitro group positioning : The 2-nitropropyl moiety enhances tubulin polymerization inhibition (IC50_{50} < 1 µM in cancer cell lines) compared to 3-nitropropyl analogs .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., fluoro, methoxy) on the indole ring improves binding to 5-HT1A_{1A} receptors (Ki_i < 10 nM) .
    • Experimental Design : Use competitive radioligand binding assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) and molecular docking to map interactions .

Q. What insights does crystallographic data provide about intermolecular interactions in this compound?

  • Methodological Answer : SC-XRD reveals:

  • Hydrogen bonding : N–H⋯O interactions (2.89 Å) form inversion dimers, stabilizing the crystal lattice .
  • Planarity : The indole ring’s planarity (deviation < 0.014 Å) facilitates π-π stacking in solid-state applications .
    • Application : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O⋯H/N⋯H contributions > 20%) for co-crystal engineering .

Q. How can in vivo models evaluate the neuropharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Diabetic neuropathy models : Administer 10–20 mg/kg of the compound to streptozotocin (STZ)-induced diabetic mice. Assess behavioral outcomes (e.g., forced swim test for depression-like behavior) and biomarkers (e.g., reduced IL-6/TNF-α levels) .
  • Dosage optimization : Conduct pharmacokinetic studies (e.g., plasma half-life > 4 hrs) to ensure bioavailability .

Q. What enzymatic targets are associated with this compound derivatives?

  • Methodological Answer :

  • Oxidoreductases : The nitro group undergoes enzymatic reduction (e.g., via NADPH-dependent nitroreductases), generating reactive intermediates for antiparasitic applications .
  • Tubulin inhibition : Derivatives disrupt microtubule dynamics by binding to the colchicine site (confirmed via competitive assays with 3^3H-colchicine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.